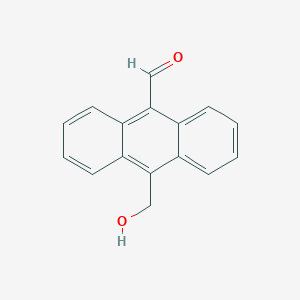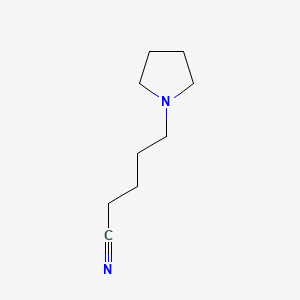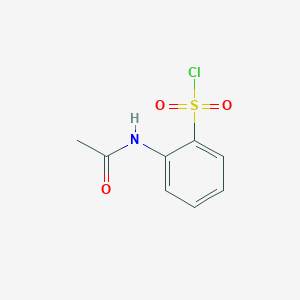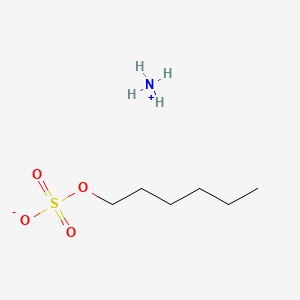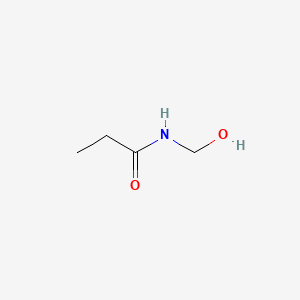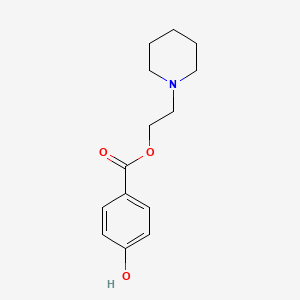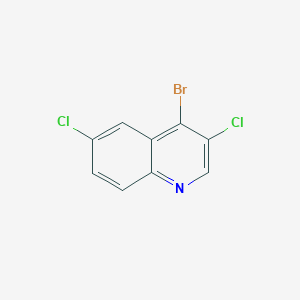
3-(2-Chlorophenoxy)benzaldehyde
Overview
Description
“3-(2-Chlorophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H9ClO2 . It has a molecular weight of 232.67 g/mol . The IUPAC name for this compound is 2-(3-chlorophenoxy)benzaldehyde .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H9ClO2/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-9H . This indicates that the compound consists of a benzaldehyde group attached to a chlorophenoxy group .
Physical and Chemical Properties Analysis
“this compound” has a boiling point of 130 - 132°C at 0.05mm Hg and a melting point of 35 - 37°C . It is a low melting solid and has a refractive index of n20/D 1.608 .
Scientific Research Applications
Environmental Impact and Biodegradation
Chlorophenols, including compounds like 2-chlorophenol and 3-chlorophenol, are noted for their moderate to considerable toxicity to aquatic life and potential for long-term environmental persistence under certain conditions. Research has shown that when adapted microflora is present, these compounds can be biodegraded, indicating the possibility of using bioremediation techniques to mitigate their impact on the aquatic environment (Krijgsheld & Gen, 1986).
Precursors to Hazardous Compounds
Studies on municipal solid waste incineration have identified chlorophenols as major precursors of dioxins, highlighting the importance of monitoring and controlling emissions of such compounds to minimize their environmental and health impacts (Peng et al., 2016).
Antioxidant and Anti-inflammatory Properties
Research into novel benzofused thiazole derivatives, which can be synthesized from chlorophenols, has demonstrated promising antioxidant and anti-inflammatory activities. This suggests the potential for developing new therapeutic agents based on the structural motifs of chlorophenols and related compounds (Raut et al., 2020).
Synthetic Applications
The use of chlorophenols in the synthesis of complex organic compounds, such as benzoxazoles and benzothiazoles, underlines their utility in medicinal chemistry and material science. Microwave-assisted synthesis techniques have been particularly noted for their efficiency in creating benzoxazole derivatives, indicating the relevance of chlorophenols in modern synthetic chemistry (Özil & Menteşe, 2020).
Toxicological Concerns and Management
Despite the potential applications, the toxicity of chlorophenols and their derivatives, including chlorinated aldehydes, poses significant environmental and health risks. The mechanisms of toxicity, clinical features, and management strategies for chlorophenoxy herbicide poisoning, for instance, have been extensively reviewed, emphasizing the need for careful handling and disposal of these compounds (Bradberry et al., 2000).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been investigated for anti-tumor activity , suggesting potential targets within cancerous cells.
Mode of Action
It has been used in the synthesis of fatty acid amide hydrolase inhibitors bearing spirocyclic diamine cores . This suggests that it may interact with its targets to inhibit specific enzymatic activities, leading to changes in cellular processes.
Biochemical Analysis
Biochemical Properties
3-(2-Chlorophenoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of fatty acid amide hydrolase inhibitors, which are crucial in the regulation of endocannabinoid signaling . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by disrupting cellular antioxidation systems, which can lead to oxidative stress . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in fungal cells, this compound has been found to inhibit growth by targeting superoxide dismutases and glutathione reductase, leading to an imbalance in redox homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been shown to inhibit certain enzymes involved in oxidative stress response pathways . The compound can also bind to specific proteins, altering their function and leading to changes in gene expression. These binding interactions are often mediated by the aldehyde group of this compound, which can form covalent bonds with nucleophilic residues in proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has a predicted melting point of 102.53°C and a boiling point of approximately 348.0°C at 760 mmHg . Over time, the compound may degrade, leading to changes in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and potential cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes. At higher doses, it can become toxic and cause adverse effects. Studies have shown that high doses of this compound can lead to significant oxidative stress, cellular damage, and even cell death . It is crucial to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the oxidative stress response. For example, it can inhibit enzymes like superoxide dismutases and glutathione reductase, leading to an accumulation of reactive oxygen species . This interaction can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation can affect its biological activity. For instance, the compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its transport and distribution within cells .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can exert its effects on oxidative stress response pathways . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-(2-chlorophenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-6-1-2-7-13(12)16-11-5-3-4-10(8-11)9-15/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUOQWHXKWQIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC(=C2)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72178-85-9 | |
| Record name | 3-(2-chlorophenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B3193406.png)
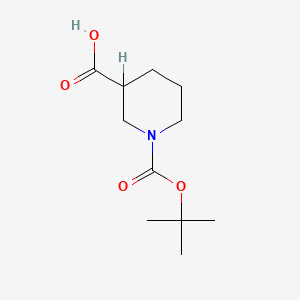
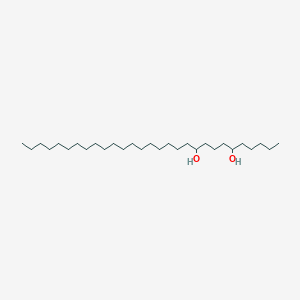

![Pyrazolo[1,5-a]-1,3,5-triazine-2,4-diamine](/img/structure/B3193431.png)
